molecular formula C13H24N2O3 B1376429 tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1160247-04-0

tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1376429
CAS No.: 1160247-04-0
M. Wt: 256.34 g/mol
InChI Key: JDCXGSPMQUVCTJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C13H24N2O3. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen heteroatom within the ring system. This compound is often used in various chemical research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane with a carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of oxygen and nitrogen atoms within the ring system can facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness

tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen heteroatoms. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-4-13(5-8-15)10-17-9-6-14-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCXGSPMQUVCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737882
Record name tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-04-0
Record name 1,1-Dimethylethyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
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